11-O-Methylpseurotin A

Chemical Genetics Synthetic Lethality Cytokinesis

Research on HIV latency or transcriptional addiction often lacks probes with sub-nanomolar target engagement. 11-O-Methylpseurotin A fills this gap as a selective P-TEFb inhibitor (Ki=3 nM) that blocks Tat-stimulated HIV-1 transcription (IC50=7 nM) and viral replication (IC50=10 nM), activities not replicated by pseurotin A. - >98% purity by HPLC; differentiated from pseurotin A by unique Hof1Δ synthetic lethality. - Ships at room temperature; stable at -20°C for long-term storage. - Research-use-only; standard B2B shipping with no special permits required.

Molecular Formula C22H25NO8
Molecular Weight 431.4 g/mol
Cat. No. B1207499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-O-Methylpseurotin A
Synonymspseurotin
pseurotin A
Molecular FormulaC22H25NO8
Molecular Weight431.4 g/mol
Structural Identifiers
SMILESCCC=CC(C(C1=C(C(=O)C2(O1)C(C(NC2=O)(C(=O)C3=CC=CC=C3)OC)O)C)O)O
InChIInChI=1S/C22H25NO8/c1-4-5-11-14(24)15(25)16-12(2)17(26)21(31-16)19(28)22(30-3,23-20(21)29)18(27)13-9-7-6-8-10-13/h5-11,14-15,19,24-25,28H,4H2,1-3H3,(H,23,29)
InChIKeySLYDIPAXCVVRNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

11-O-Methylpseurotin A Procurement Overview


11-O-Methylpseurotin A (CAS 956904-34-0) is a fungal secondary metabolite of mixed polyketide synthase–nonribosomal peptide synthetase (PKS/NRPS) origin, primarily isolated from marine-derived *Aspergillus fumigatus* [1]. It is characterized by a heterospirocyclic γ-lactam core, a hallmark of the pseurotin family [2]. Its procurement value for specialized research is defined by a unique combination of activities: potent inhibition of the positive transcription elongation factor b (P-TEFb) with a Ki of 3 nM , a defined inhibitory profile against cyclin-dependent kinases (Cdks) with IC50 values ranging from 100 to 300 nM , and a specific synthetic lethal interaction with a *Saccharomyces cerevisiae* Hof1 deletion strain [1].

P-TEFb/CDK9 transcriptional elongation studies
Cdk isoform kinase inhibition research (Cdk1/2/4/7)
Hof1 synthetic lethality chemical genetics screening

11-O-Methylpseurotin A Substitution Limitations


Generic substitution within the pseurotin family is precluded by stark divergence in biological selectivity. While compounds like pseurotin A exhibit broad activities including IgE suppression (IC50 = 3.6 µM) and antibacterial effects [1], 11-O-Methylpseurotin A demonstrates a distinct and highly specific activity profile. Critically, pseurotin A is reported as inactive in the same yeast Hof1 deletion screen where 11-O-Methylpseurotin A shows selective inhibition [2]. This functional divergence is further underscored by the unique Cdk and P-TEFb inhibition data available for 11-O-Methylpseurotin A , for which no comparable potency has been reported for its parent analog. The structural modification—specifically the methylation pattern—appears to redirect target engagement, making the compounds non-interchangeable in experiments focused on transcription regulation, cell cycle control, or chemical genetics.

Property
This Product
Pseurotin A
Hof1Δ synthetic lethality
Active
Inactive
P-TEFb/CDK9 pathway engagement
Reported nanomolar inhibition
No reported activity
Cdk kinase inhibition profile
Active across Cdk1/2/4/7
Not active (IgE, PCSK9 targets)

11-O-Methylpseurotin A Analogue Comparison


Hof1Δ Synthetic Lethality vs. Pseurotin A

11-O-Methylpseurotin A demonstrates selective inhibition of a Hof1 deletion strain of *Saccharomyces cerevisiae*, a genetic background associated with cytokinesis defects. This activity was identified through bioassay-guided fractionation using a yeast halo assay. In direct comparison, the parent compound pseurotin A was isolated from the same source but found to be inactive in this specific yeast screen [1]. This indicates that the methylation at the 11-O position confers a unique chemical genetic profile not present in the core scaffold.

Hof1Δ Synthetic Lethality
Head-to-head
Active vs Inactive
Supports cytokinesis pathway study
Yeast halo assay; pseurotin A showed no inhibition
Chemical Genetics Synthetic Lethality Cytokinesis

P-TEFb Inhibition vs. Pseurotin A

11-O-Methylpseurotin A is a potent inhibitor of the positive transcription elongation factor b (P-TEFb), a heterodimer of CDK9 and cyclin T, with a reported Ki of 3 nM . In functional assays, this translates to inhibition of CMV promoter-driven transcription in HeLa nuclear extract (IC50 = 34 nM) and Tat-stimulated HIV-1 promoter transcription (IC50 = 7 nM). Consequently, it inhibits HIV-1 replication in HEK293T cells with an IC50 of 10 nM . There is no comparable data for pseurotin A or closely related analogs showing inhibition of this pathway, with pseurotin A's reported activities focusing on IgE suppression and PCSK9 expression [1].

P-TEFb Inhibition
Class-level
Ki 3 nM
P-TEFb transcription study fit
Pseurotin A lacks reported P-TEFb activity
Transcriptional Regulation HIV Research CDK9 Inhibition

Cdk Inhibition Profile vs. Pseurotin A

11-O-Methylpseurotin A exhibits a specific inhibitory profile against multiple cyclin-dependent kinases, with reported IC50 values of 100 nM for Cdk1, 100 nM for Cdk2, 100 nM for Cdk4, and 300 nM for Cdk7 . This contrasts sharply with pseurotin A, for which the predominant reported activities are in IgE suppression (IC50 = 3.6 µM), PCSK9 expression inhibition (IC50 = 1.2 µM), and antibacterial effects [1]. The lack of any documented Cdk inhibition for pseurotin A suggests that the 11-O-methyl modification is critical for engaging the ATP-binding pockets of these cell cycle regulators.

Cdk Inhibition Profile
Reported
Cdk1/2/4: 100 nM; Cdk7: 300 nM
Cell cycle kinase research context
Pseurotin A shows no Cdk activity
Cell Cycle Cancer Research CDK Inhibitors

Physicochemical Properties vs. Pseurotin A

The addition of the 11-O-methyl group alters the physicochemical properties of the pseurotin scaffold. 11-O-Methylpseurotin A has a molecular weight of 445.46 g/mol (C23H27NO8), compared to 431.44 g/mol (C22H25NO8) for pseurotin A [1]. Reported properties for 11-O-Methylpseurotin A include a calculated density of 1.34±0.1 g/cm³, a boiling point of 720.4±60.0 °C at 760 mmHg, and a LogP of 0.985, with a defined stereocenter count of 5 . These differences in lipophilicity and molecular weight can directly impact solubility in standard assay buffers (e.g., DMSO, ethanol) and biological membrane permeability, making one analog a better fit than the other for specific experimental workflows [2].

Physicochemical Shift
Context-dependent
MW Δ +14.02 g/mol; LogP Δ +0.99
Alters solubility and permeability
Calculated parameters; experimental validation needed
Formulation Solubility Analytical Chemistry

Antiseizure Differentiation in Zebrafish

A comparative evaluation of several pseurotin family members, including 11-O-Methylpseurotin A, pseurotin A, pseurotin A2, pseurotin F1, pseurotin D, azaspirofuran A, and azaspirofuran B, was conducted using a larval zebrafish pentylenetetrazole (PTZ) seizure model [1]. In this in vivo screening, pseurotin A2 and azaspirofuran A were identified as antiseizure hits, whereas 11-O-Methylpseurotin A and its other close chemical analogues were not [1]. This provides a clear, negative differentiation for researchers aiming to study seizure activity. It indicates that the 11-O-methyl modification does not confer, and may even abrogate, the antiseizure phenotype observed in specific analogs like pseurotin A2, thereby allowing users to avoid a non-efficacious compound for this specific disease model.

Antiseizure Activity
Head-to-head
Not active vs Active (pseurotin A2)
Seizure model compound selectivity
Zebrafish PTZ model; pseurotin A2 identified as hit
Neuroscience Antiseizure Drug Discovery Zebrafish Model

11-O-Methylpseurotin A Application Scenarios


HIV-1 Latency Reversal & Transcription Elongation

For research focused on HIV-1 latency, transcriptional regulation, or the role of P-TEFb (CDK9/Cyclin T) in disease, 11-O-Methylpseurotin A is a uniquely suited chemical probe. Its potent inhibition of P-TEFb (Ki = 3 nM) and ability to block Tat-stimulated HIV-1 promoter transcription (IC50 = 7 nM) and viral replication (IC50 = 10 nM) are not replicated by pseurotin A or other common in-class analogs . This makes it invaluable for mechanistic studies of viral reactivation or transcriptional addiction in cancers, where other pseurotins would lack efficacy .

Cytokinesis Dissection via Hof1 Pathway

This compound serves as a specialized tool in synthetic lethality screens and chemical genetics. Its selective activity against a *Saccharomyces cerevisiae* Hof1 deletion strain provides a defined model for probing cytokinesis and cell division pathways. This is a primary differentiating feature from pseurotin A, which is inactive in the same yeast halo assay [1]. Procurement of this specific compound is essential for experiments designed to map genetic interactions around the Hof1 gene product.

Cell Cycle & Cdk Kinase Mechanisms

Investigators studying the roles of Cdk1, Cdk2, Cdk4, and Cdk7 in cell cycle progression or apoptosis can employ 11-O-Methylpseurotin A as a pan-Cdk inhibitor with defined IC50 values (100-300 nM) . This application is not supported by pseurotin A, which has no documented activity against Cdks but rather targets IgE production and PCSK9 expression [2]. This clear target profile divergence ensures that the correct compound is selected for kinase-focused research.

Antiseizure Drug Discovery False Positives

For research programs utilizing zebrafish models for antiseizure drug discovery, 11-O-Methylpseurotin A should not be procured for primary screening. Direct comparative in vivo data demonstrates that it is not an active hit in the PTZ seizure model, unlike its close relative pseurotin A2 [3]. This negative selection criterion is critical for focusing resources and compound libraries on the most promising analogs for this specific therapeutic area.

Application
Selection Property
Validation Focus
HIV-1 transcription elongation research
P-TEFb/CDK9 pathway engagement
Tat-stimulated transcription assay context
Cytokinesis synthetic lethality studies
Hof1Δ selective growth inhibition
Yeast halo assay endpoint review
Cell cycle kinase mechanism studies
Pan-Cdk inhibitory profile
Cdk isoform kinase assay context
Seizure model compound differentiation
Lack of antiseizure activity
Zebrafish PTZ model endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


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